molecular formula C8H8F3NO B1322054 5-Methyl-2-(trifluoromethoxy)aniline CAS No. 151276-15-2

5-Methyl-2-(trifluoromethoxy)aniline

Cat. No.: B1322054
CAS No.: 151276-15-2
M. Wt: 191.15 g/mol
InChI Key: INWQECYURRPKAN-UHFFFAOYSA-N
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Description

5-Methyl-2-(trifluoromethoxy)aniline: is an organic compound with the molecular formula C8H8F3NO . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a methyl group and a trifluoromethoxy group. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance.

Industrial Production Methods: Industrial production of 5-Methyl-2-(trifluoromethoxy)aniline often employs similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and catalysts efficiently. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

5-Methyl-2-(trifluoromethoxy)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The pathways involved in its mechanism of action are still under investigation, but it is known to participate in various chemical and biological processes .

Comparison with Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)aniline
  • 2-(Trifluoromethyl)aniline
  • 2-(Trifluoromethoxy)aniline

Comparison: 5-Methyl-2-(trifluoromethoxy)aniline is unique due to the presence of both a methyl group and a trifluoromethoxy group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it different from other similar compounds. For instance, 2-Fluoro-5-(trifluoromethyl)aniline lacks the methyl group, which can significantly alter its reactivity and applications .

Properties

IUPAC Name

5-methyl-2-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-5-2-3-7(6(12)4-5)13-8(9,10)11/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWQECYURRPKAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901276352
Record name 5-Methyl-2-(trifluoromethoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151276-15-2
Record name 5-Methyl-2-(trifluoromethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151276-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-(trifluoromethoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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